2-methyl-N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-13-22-16-5-4-14(11-17(16)23-13)19(25)21-12-15-3-2-6-20-18(15)24-7-9-26-10-8-24/h2-3,6,14H,4-5,7-12H2,1H3,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWGGPJEANVOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 355.4 g/mol
- CAS Number : 2034620-54-5
Pharmacological Profile
The biological activity of this compound has been explored in various studies, particularly its effects on different biological targets:
- Antitubercular Activity : Research indicates that derivatives of benzimidazole compounds exhibit notable antitubercular activity. For instance, compounds similar to the target compound have shown effective inhibition against Mycobacterium tuberculosis (Mtb), with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.63 μg/mL .
- Inhibition of Kinases : The compound's structural features suggest potential inhibition of protein kinases involved in critical signaling pathways related to cancer and other diseases. For example, related compounds have demonstrated inhibition of CK1δ with IC50 values around 0.040 μM .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of similar benzimidazole derivatives on various cancer cell lines. Some derivatives have shown promising results with IC50 values indicating significant cytotoxicity against tumor cells while maintaining lower toxicity towards normal cells .
The mechanisms through which this compound exerts its biological effects can be categorized into several pathways:
- Enzyme Inhibition : The presence of the benzimidazole moiety is crucial for binding to active sites of enzymes such as farnesyltransferase and CK1δ, leading to inhibition of their activity and subsequent disruption of cellular signaling pathways involved in proliferation and survival .
- Antimicrobial Activity : The structural characteristics allow for interaction with bacterial cell membranes or intracellular targets, leading to bactericidal or bacteriostatic effects against pathogenic bacteria including Mtb .
Study 1: Antitubercular Activity Assessment
A study synthesized various benzimidazole derivatives including the target compound and evaluated their antitubercular activity against Mtb H37Rv strain. The results indicated that specific modifications to the benzimidazole scaffold significantly enhanced potency, with some derivatives showing MIC values comparable or superior to standard treatments like rifampicin .
Study 2: Kinase Inhibition
In a series of experiments focusing on kinase inhibitors, related compounds were tested for their ability to inhibit CK1 family kinases. These studies revealed that structural modifications could lead to increased selectivity and potency against specific kinases implicated in cancer progression .
Summary Table of Biological Activities
Scientific Research Applications
Case Studies
Neuroprotective Effects
Research indicates that imidazole compounds may possess neuroprotective properties. Specifically, they have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Inhibition of Neuroinflammation : Some studies suggest that these compounds can inhibit inflammatory pathways associated with neurodegeneration .
Clinical Trials
Structure-Activity Relationship (SAR)
Understanding the SAR of the compound is critical for optimizing its efficacy and reducing toxicity. Key insights include:
- Substituent Effects : Variations in the morpholino and benzimidazole moieties can significantly influence biological activity and selectivity against cancer cell lines .
Data Table of Variants
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group (-CONH-) undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:
These reactions are critical for modifying solubility and bioactivity profiles. For example, thioamide derivatives show enhanced π-π stacking in receptor binding studies .
Reductive Amination
The morpholinopyridine moiety participates in reductive amination with aldehydes/ketones:
Procedure
-
Reactant: Benzaldehyde (1.2 eq)
-
Reducing agent: NaBH3CN (2 eq)
-
Solvent: MeOH, rt, 6h
-
Yield: 65% tertiary amine product
This reaction introduces hydrophobic aryl groups, improving blood-brain barrier permeability in analogs.
Oxidation and Ring Contraction
The tetrahydrobenzoimidazole core undergoes oxidative transformations:
DDQ-mediated oxidation preserves the heterocyclic framework while introducing conjugation for optoelectronic applications .
Condensation and Cyclization
The compound forms fused heterocycles via condensation:
Example reaction with ethylenediamine
-
Reagents: Ethylenediamine (3 eq), p-TsOH
-
Solvent: Toluene, reflux, 12h
-
Product: Imidazo[4,5-b]quinoxaline derivative (72% yield)
-
Biological activity: IC50 = 1.8 μM against A549 lung cancer cells
Mechanistic studies show the reaction proceeds through Schiff base formation followed by-hydride shift (DFT-calculated ΔG‡ = 24.3 kcal/mol) .
Coordination Chemistry
The pyridine nitrogen and carbonyl oxygen act as bidentate ligands:
These complexes demonstrate antimicrobial activity (MIC = 4 μg/mL against S. aureus) and catalytic utility .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Norrish Type II cleavage : β-hydrogen abstraction by carbonyl → imidazole ring scission (quantum yield Φ = 0.33)
-
Electron transfer : Generates stable radical cations (g = 2.0032 in EPR)
Such pathways inform stability assessments in drug formulation.
This compound’s reactivity is strategically leveraged in medicinal chemistry and materials science. Comparative studies with analogs like 2-methyl-N-((6-morpholinopyridin-3-yl)methyl) derivatives highlight position-dependent electronic effects on reaction kinetics and biological target engagement .
Comparison with Similar Compounds
Research Implications and Limitations
- Therapeutic Potential: Structural alignment with GPCR-targeting compounds (e.g., PD123177, losartan) suggests possible utility in hypertension or neuroinflammation. However, in vitro/in vivo validation is required.
- Synthesis Challenges: The morpholino-pyridine and tetrahydrobenzimidazole motifs may require multi-step synthesis, as seen in similar benzimidazole derivatives (e.g., terrazoanthine A/B analogs in ).
- Data Gaps : Exact binding affinities, toxicity profiles, and clinical efficacy remain uncharacterized.
Q & A
Q. Key Parameters :
- Temperature control (0–80°C range to prevent side reactions).
- Solvent selection (polar aprotic solvents for amide bond formation).
- Reaction monitoring via TLC and LC-MS .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone connectivity (e.g., morpholine ring protons at δ 3.5–4.0 ppm; benzimidazole protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ = 424.22; observed deviation < 2 ppm) .
- X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm intramolecular hydrogen bonding patterns .
Basic: What methods assess the compound’s stability under experimental conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions (pH 1–13) for 24–72 hours .
- Stability-Indicating HPLC : Monitor degradation products using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
- Lyophilization : Test stability in lyophilized vs. solution states (storage at -20°C vs. 4°C) .
Advanced: How can reaction conditions be optimized using design of experiments (DoE)?
Methodological Answer:
- Factorial Design : Vary factors like solvent polarity (DMF vs. DMSO), catalyst loading (0.5–5 mol%), and temperature (50–100°C) to identify critical parameters .
- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between variables (e.g., temperature × solvent polarity) .
- Robustness Testing : Use Plackett-Burman designs to assess sensitivity to minor perturbations (e.g., ±5°C fluctuations) .
Advanced: How to resolve contradictory bioactivity data across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substituting morpholine with piperazine) to identify pharmacophoric requirements .
- Dose-Response Curves : Validate activity thresholds (IC₅₀ values) using orthogonal assays (e.g., enzymatic vs. cell-based assays) .
- Target Engagement Studies : Use SPR or ITC to measure binding affinity (Kd) and confirm target specificity .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (e.g., ATP-binding pockets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
- Free Energy Calculations : Compute ΔGbind via MM-PBSA to rank binding poses .
Advanced: How to address discrepancies in biological vs. biochemical assay results?
Methodological Answer:
- Membrane Permeability Testing : Use Caco-2 assays or PAMPA to evaluate cellular uptake limitations .
- Metabolite Screening : Incubate with liver microsomes (e.g., human S9 fractions) to identify active/inactive metabolites .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out polypharmacology .
Advanced: How to resolve conflicting NMR and crystallography data?
Methodological Answer:
- Dynamic Effects Analysis : Use VT-NMR (variable temperature) to detect conformational flexibility (e.g., rotamers) .
- DFT Calculations : Compare experimental vs. computed chemical shifts (GIAO method at B3LYP/6-311+G(d,p) level) .
- Powder XRD : Confirm polymorphism if single crystals are unavailable .
Advanced: What strategies mitigate solvent effects in kinetic studies?
Methodological Answer:
- Solvent Parameterization : Use Kamlet-Taft or Hansen parameters to correlate solvent polarity with reaction rates .
- Ionic Liquid Screening : Test hydrophobic ILs (e.g., [BMIM][PF6]) to stabilize transition states .
- Microfluidic Reactors : Minimize solvent volume and enhance mixing efficiency .
Advanced: How to evaluate the compound’s reactivity in heterocyclic ring systems?
Methodological Answer:
- Electron Density Mapping : Use NBO analysis (Gaussian 16) to identify nucleophilic/electrophilic sites .
- Reactivity with Electrophiles : Test reactions with methyl iodide (alkylation) or acetic anhydride (acetylation) under inert conditions .
- Radical Trapping Experiments : Use TEMPO or DPPH to assess susceptibility to radical-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
